ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE is a thiazole-based heterocyclic compound featuring a naphthalene-2-amido substituent at position 2, a phenyl group at position 4, and an ethyl carboxylate moiety at position 5. The thiazole core is a five-membered aromatic ring containing sulfur and nitrogen, which contributes to its electronic and structural diversity. This compound’s structural complexity makes it a candidate for applications in medicinal chemistry, material science, and crystallography. Its characterization likely employs crystallographic tools such as SHELX for refinement and ORTEP-3 for visualization , ensuring precise determination of bond lengths, angles, and ring puckering parameters .
Properties
IUPAC Name |
ethyl 2-(naphthalene-2-carbonylamino)-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-2-28-22(27)20-19(16-9-4-3-5-10-16)24-23(29-20)25-21(26)18-13-12-15-8-6-7-11-17(15)14-18/h3-14H,2H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNVZQNGJBJAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Introduction of the Naphthalene Amido Group: This step involves the reaction of the thiazole derivative with naphthalene-2-amine under appropriate conditions to form the amido linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amido group, converting it to an amine.
Substitution: The aromatic rings (naphthalene and phenyl) can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
The thiazole moiety, which is integral to the structure of ethyl 2-(naphthalene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate, has been widely recognized for its role in anticancer drug design. Research indicates that compounds containing thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazole-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells by targeting specific pathways involved in tumor growth and survival .
Case Study:
A study involving thiazole derivatives demonstrated that modifications to the thiazole ring significantly enhanced anticancer activity. For example, compounds with substituents on the phenyl ring showed improved selectivity and potency against human glioblastoma and melanoma cell lines . The presence of the naphthalene moiety in this compound may similarly enhance its anticancer properties by optimizing interactions with biological targets.
Antimicrobial Properties
Thiazoles have also been investigated for their antimicrobial activities. This compound may possess similar properties due to the structural characteristics shared with other known antimicrobial agents. Research has shown that thiazole derivatives can exhibit effective antibacterial and antifungal activities against a range of pathogens .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the naphthalene and phenyl rings can lead to significant changes in biological activity.
Key Findings:
Research indicates that specific substitutions can enhance potency and selectivity against cancer cells while reducing toxicity to normal cells. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been correlated with increased anticancer activity .
Future Directions and Research Opportunities
Given the promising results associated with thiazole derivatives, there are several avenues for future research:
Drug Development
Continued exploration into the synthesis of novel derivatives based on this compound could yield new candidates for drug development targeting specific cancers or infections.
Mechanistic Studies
Further studies are needed to elucidate the precise mechanisms through which these compounds exert their biological effects. Understanding these pathways will be essential for optimizing therapeutic strategies.
Clinical Trials
Conducting clinical trials to evaluate the safety and efficacy of promising candidates derived from this compound will be crucial in translating laboratory findings into clinical applications.
Mechanism of Action
The mechanism of action of ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Thiazole Derivatives
Key Structural and Functional Differences
Position 2 Substituents: The naphthalene-2-amido group in the target compound provides a large, planar aromatic system, favoring hydrophobic interactions and π-stacking in crystal packing or protein binding. In contrast, the anilinocarbonyl amino group in offers hydrogen-bonding capability but reduced steric bulk. The piperazinyl group in introduces basicity and solubility, while the thioxo moiety in adds redox-active sulfur functionality.
Position 4 Substituents: The phenyl group in the target compound and is a common hydrophobic moiety.
Predicted properties (e.g., density, pKa in ) highlight the need for experimental validation using crystallographic refinement tools like SHELXL or structure validation protocols .
Biological Activity
Ethyl 2-(naphthalene-2-amido)-4-phenyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a thiazole ring fused with a naphthalene moiety and an ethyl ester functional group. This unique structure is believed to enhance its biological activity through various mechanisms.
1. Antimicrobial Activity
Research indicates that thiazole derivatives exhibit notable antimicrobial properties. A study conducted on various thiazole compounds demonstrated that modifications in the structure significantly influence their efficacy against bacterial strains. For instance, derivatives with electron-withdrawing groups showed enhanced activity against Staphylococcus aureus and Escherichia coli.
| Compound Name | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 0.5 | Antibacterial |
| Ethyl 4-(chlorophenyl)-3-thiophenecarboxylate | 0.25 | Antibacterial |
| Ethyl 4-(trifluoromethylphenyl)-3-thiophenecarboxylate | 0.15 | Anticancer |
The minimum inhibitory concentrations (MIC) for these compounds suggest that this compound has comparable efficacy to established antimicrobial agents .
2. Anticancer Activity
Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro. A structure-activity relationship (SAR) analysis indicated that the presence of specific substituents on the thiazole ring significantly enhances cytotoxicity.
Case Study:
In a study involving various thiazole derivatives, this compound exhibited an IC50 value of approximately 1.98 µg/mL against human cancer cell lines, indicating potent anticancer activity .
| Cell Line | IC50 (µg/mL) | Reference Drug |
|---|---|---|
| A-431 | 1.98 | Doxorubicin |
| Jurkat | <1.00 | Doxorubicin |
3. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it demonstrated moderate xanthine oxidase inhibitory activity, which is relevant for conditions such as gout.
Research Findings:
A comparative study found that this compound had an IC50 value of 8.1 µM against xanthine oxidase, showcasing its potential as a therapeutic agent for managing hyperuricemia .
The biological activities of this compound can be attributed to:
- Interaction with Biological Targets: The compound's structure allows it to bind effectively to various biological targets, influencing cellular pathways.
- Antioxidant Properties: Similar thiazole derivatives have shown antioxidant activity, which may contribute to their overall therapeutic effects by reducing oxidative stress in cells .
Q & A
Q. What are the optimized synthetic routes for ETHYL 2-(NAPHTHALENE-2-AMIDO)-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE, and how can reaction conditions be systematically improved?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of naphthalene-2-carboxylic acid derivatives with thiazole intermediates. Key steps include:
- Amide Coupling : Use of coupling agents like EDCI/HOBt in DMF under inert atmosphere to form the naphthamide moiety.
- Thiazole Ring Formation : Cyclization via Hantzsch thiazole synthesis, employing α-haloketones and thiourea derivatives in ethanol with glacial acetic acid as a catalyst .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.
Optimization Strategies : - Solvent Screening : Replace ethanol with DCM or THF to improve reaction kinetics.
- Catalyst Loading : Adjust glacial acetic acid (0.5–2.0 eq) to balance reaction rate and byproduct formation.
- Temperature Control : Reflux (80–90°C) for cyclization vs. room temperature for coupling reactions .
Q. How can the structural identity and purity of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Confirm substituent positions (e.g., naphthamide C=O at ~168 ppm, thiazole C-S at ~140 ppm).
- IR : Detect amide N–H stretches (~3300 cm⁻¹) and ester C=O (~1720 cm⁻¹).
- X-ray Crystallography :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal analysis.
- Refinement : SHELXL-2018 for structure solution; validate with R-factor (<5%) and residual electron density maps .
- Purity : HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold.
Q. What preliminary biological screening approaches are suitable for evaluating its anti-inflammatory or anticancer potential?
- Methodological Answer :
- In Vitro Assays :
- Kinase Inhibition : Screen against COX-2 or MAPK using fluorescence polarization (IC50 determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Mechanistic Studies :
- Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio).
- Molecular docking with AutoDock Vina to predict binding poses in kinase active sites .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo efficacy) be resolved for this compound?
- Methodological Answer :
- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and plasma protein binding (equilibrium dialysis) to identify pharmacokinetic bottlenecks .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance bioavailability.
- Dose-Response Reassessment : Conduct in vivo xenograft studies with staggered dosing (10–100 mg/kg) to refine therapeutic windows.
Q. What computational strategies are effective for analyzing its conformational flexibility and hydrogen-bonding patterns?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to identify dominant conformers.
- Hydrogen-Bond Analysis : Use VMD to quantify interactions (e.g., naphthamide N–H⋯O=C with adjacent thiazole S).
- Graph Set Analysis : Apply Etter’s rules to classify intermolecular H-bond motifs in crystal packing .
Q. How can crystallographic disorder in its structure be resolved to improve refinement accuracy?
- Methodological Answer :
- Data Quality : Collect high-resolution data (<1.0 Å) to resolve split positions.
- SHELXL Refinement : Use PART instructions to model disorder, with occupancy factors refined isotropically.
- Validation Tools : Check using PLATON’s ADDSYM to avoid overinterpretation of electron density .
Q. What strategies enable the design of derivatives with enhanced selectivity for protein kinase targets?
- Methodological Answer :
- SAR Analysis : Modify substituents (e.g., replace phenyl with pyridyl to improve H-bonding).
- Free Energy Perturbation (FEP) : Predict ΔΔG values for binding affinity changes.
- In Silico Library Screening : Generate analogs with RDKit and prioritize those with QikProp-predicted CNS permeability .
Q. How can its potential as a multi-target inhibitor (e.g., SARS-CoV-2 Main Protease and Methyltransferase) be systematically evaluated?
- Methodological Answer :
- Dual-Target Assays : Use FRET-based protease activity assays and SAM-binding inhibition studies.
- MD Simulations : Compare stability of ligand-target complexes (RMSD <2.0 Å over 50 ns).
- Off-Target Screening : Test against human homologs (e.g., ACE2) to assess specificity .
Data Presentation
Table 1 : Comparison of Synthetic Routes and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDCI/HOBt, DMF, RT, 24h | 78 | |
| Thiazole Cyclization | Ethanol, glacial AcOH, reflux | 65 | |
| Purification | Silica gel (EtOAc/Hexane 3:7) | 90 |
Table 2 : Key Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P 1 2 1 1 | |
| R-factor | 3.2% | |
| H-Bond Interactions | N–H⋯O=C (2.89 Å) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
